molecular formula C39H34ClN3O5 B11964443 Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11964443
M. Wt: 660.2 g/mol
InChI Key: WLSOECATQZFMCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the chlorinated methoxyphenyl and pyridinedicarboxylate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to maintain the compound’s integrity .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Mechanism of Action

The mechanism of action for Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C39H34ClN3O5

Molecular Weight

660.2 g/mol

IUPAC Name

dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C39H34ClN3O5/c1-25-34(38(44)47-23-27-13-7-4-8-14-27)36(35(26(2)41-25)39(45)48-24-28-15-9-5-10-16-28)31-22-43(30-17-11-6-12-18-30)42-37(31)29-19-20-33(46-3)32(40)21-29/h4-22,36,41H,23-24H2,1-3H3

InChI Key

WLSOECATQZFMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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